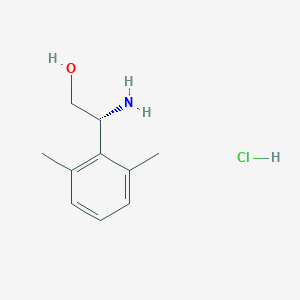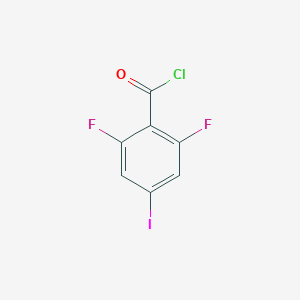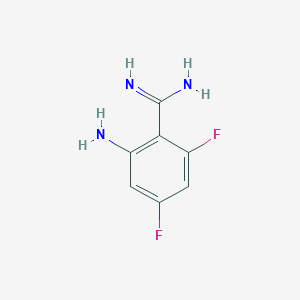
1-(Chloromethyl)-6-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-6-methoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally similar to quinolines but with a nitrogen atom at the second position of the ring This compound is characterized by the presence of a chloromethyl group at the first position and a methoxy group at the sixth position of the isoquinoline ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-6-methoxyisoquinoline typically involves the chloromethylation of 6-methoxyisoquinoline. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH₂Cl₂), at low temperatures to control the reaction rate and yield .
Industrial production methods may involve the use of more scalable and environmentally friendly catalysts, such as ionic liquids or surfactant micelles, to replace traditional corrosive and hazardous catalysts . These methods aim to improve the efficiency and safety of the production process while maintaining high yields.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-6-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the type of nucleophile or reagent used and the reaction conditions.
Applications De Recherche Scientifique
1-(Chloromethyl)-6-methoxyisoquinoline has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes . The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-6-methoxyisoquinoline can be compared with other similar compounds, such as:
1-(Chloromethyl)isoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyisoquinoline: Lacks the chloromethyl group, resulting in different chemical properties and applications.
1-(Bromomethyl)-6-methoxyisoquinoline: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and selectivity in chemical reactions
The uniqueness of this compound lies in the combination of the chloromethyl and methoxy groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(chloromethyl)-6-methoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,7H2,1H3 |
Clé InChI |
JYXTVDPMMQOTBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)

![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
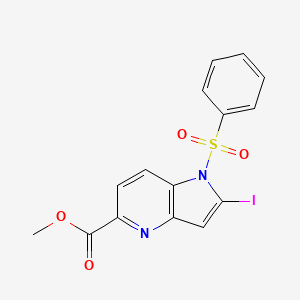

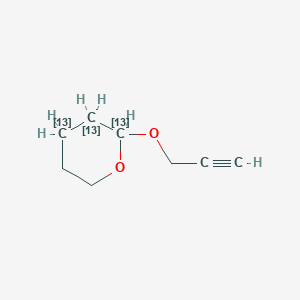
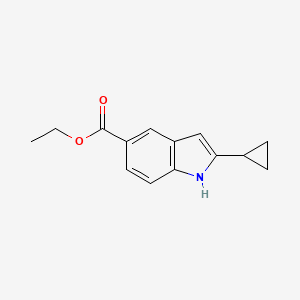
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
